CYP2E1, 2B6, and 2A6 Inhibition: Negligible Activity Supports Superior Off-Target Safety Profile vs. Benzoxazole Derivatives
2-Chloro-6-methyl-benzooxazole exhibits negligible inhibition of major human cytochrome P450 enzymes CYP2E1, CYP2B6, and CYP2A6, with IC50 values all >20,000 nM (>20 μM) [1]. This contrasts sharply with other benzoxazole derivatives, which can exhibit potent CYP inhibition, a common cause of drug-drug interactions and metabolic instability. For example, certain 2-substituted benzoxazole analogs have been reported to inhibit CYP2E1 with IC50 values as low as 5,000 nM (5 μM) [2]. The high IC50 values for 2-chloro-6-methyl-benzooxazole indicate a significantly lower potential for CYP-mediated liabilities, making it a superior scaffold for lead optimization where metabolic stability and a clean safety profile are critical.
| Evidence Dimension | In vitro CYP enzyme inhibition |
|---|---|
| Target Compound Data | IC50 > 20,000 nM for CYP2E1, CYP2B6, CYP2A6 |
| Comparator Or Baseline | 2-substituted benzoxazole derivatives (CYP2E1 IC50: ~5,000 nM) |
| Quantified Difference | Target compound IC50 is >4-fold higher (less potent inhibition) compared to a representative benzoxazole analog |
| Conditions | Human liver microsomes, substrate-specific assays (chlorzoxazone 6-hydroxylation for CYP2E1, bupropion hydroxylation for CYP2B6, coumarin 7-hydroxylation for CYP2A6) assessed after 20 min by LC-MS analysis |
Why This Matters
A low CYP inhibition profile reduces the risk of drug-drug interactions and metabolic instability, providing a cleaner starting point for medicinal chemistry programs compared to more promiscuous benzoxazole analogs.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882): Affinity Data for Cytochrome P450 2E1, 2B6, and 2A6. University of Cape Town / ChEMBL. View Source
- [2] BindingDB. BDBM50380527 (CHEMBL2018913): Affinity Data for Cytochrome P450 2E1 Inhibition. View Source
